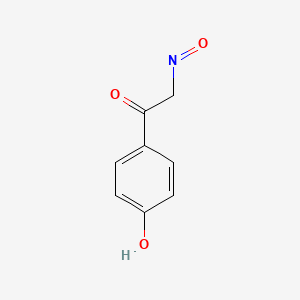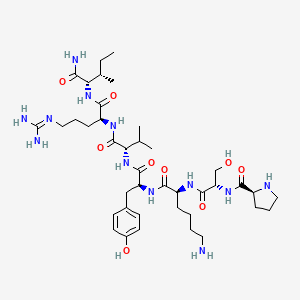![molecular formula C7H17N3O3 B12557521 N''-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine CAS No. 176370-04-0](/img/structure/B12557521.png)
N''-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’'-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’'-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine typically involves the reaction of guanidine with a precursor containing the ethoxy groups. One common method is the reaction of guanidine with 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of N’'-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the same basic principles as the laboratory synthesis but is optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N’'-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted guanidine derivatives.
Wissenschaftliche Forschungsanwendungen
N’'-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N’'-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethoxy groups enhance its solubility and facilitate its transport across cell membranes, while the guanidine moiety can form hydrogen bonds and ionic interactions with target molecules. This allows the compound to modulate biochemical pathways and exert its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nonaethylene glycol: Similar in structure but lacks the guanidine moiety.
Octaethylene glycol: Another similar compound with fewer ethoxy groups.
Undecaethylene glycol: Contains more ethoxy groups but no guanidine moiety.
Uniqueness
N’'-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine is unique due to the presence of both the ethoxy groups and the guanidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
176370-04-0 |
|---|---|
Molekularformel |
C7H17N3O3 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]guanidine |
InChI |
InChI=1S/C7H17N3O3/c8-7(9)10-1-3-12-5-6-13-4-2-11/h11H,1-6H2,(H4,8,9,10) |
InChI-Schlüssel |
ZMCOMWRZNKKNBB-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOCCO)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5'-(1,3-Dithian-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B12557439.png)
![Palladium--9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3)](/img/structure/B12557454.png)



![3-Methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12557484.png)



![N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine](/img/structure/B12557494.png)




